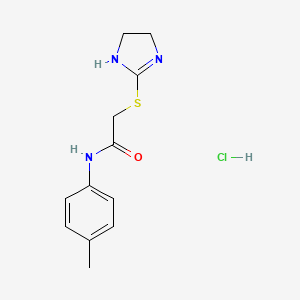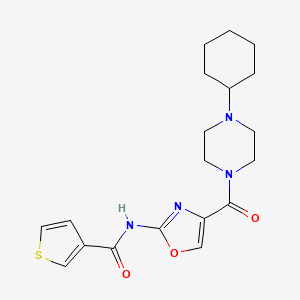
methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The various substituents mentioned in the name (3,4-dimethoxybenzyl, 2-methyl, 5-oxo, and 3-carboxylate) are attached to this ring .Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Scleretium Alkaloids
This compound is a member of the class of cyclohexenones and has been used in enantioselective syntheses of Scleretium alkaloids .
Catalytic Protocols for Organic Compounds
The compound has been involved in the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective .
Michael Addition of N-heterocycles to Chalcones
The compound has been used in the Michael addition of N-heterocycles to chalcones .
Synthesis of β-heteroarylated Carbonyl Compounds
The compound has been used in the synthesis of β-heteroarylated carbonyl compounds .
Photochromic Applications
Compounds that behave photochromically are currently used in very different fields of applications ranging from photo-pharmacology .
Synthesis of Potential Bioactive Compounds
Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mecanismo De Acción
Target of Action
The primary target of this compound is the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2) . This transporter plays a crucial role in the enterohepatic circulation of bile acids, a process critical for dietary fat absorption and cholesterol homeostasis .
Mode of Action
The compound acts as an inhibitor of the ASBT/SLC10A2 transporter . It binds to the transporter, preventing the reabsorption of bile acids from the ileum, which leads to a decrease in the return of bile acids to the liver .
Biochemical Pathways
The inhibition of the ASBT/SLC10A2 transporter disrupts the enterohepatic circulation of bile acids. This disruption leads to a compensatory increase in the conversion of cholesterol to bile acids in the liver, resulting in a decrease in serum cholesterol levels .
Pharmacokinetics
It is known that the compound undergoes glucuronidation, a process that converts it into a more potent inhibitor of the asbt/slc10a2 transporter . This glucuronidation process is critical for the hypocholesterolemic action of the compound .
Result of Action
The inhibition of the ASBT/SLC10A2 transporter by this compound leads to a reduction in serum cholesterol levels, particularly non-high-density lipoprotein cholesterol . This makes it a potential therapeutic agent for the treatment of hypercholesterolemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the binding of the compound to the ASBT/SLC10A2 transporter. Additionally, factors that affect the glucuronidation process, such as the activity of UDP glucuronosyltransferase-1 isoforms, can also influence the action of the compound .
Propiedades
IUPAC Name |
methyl 1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-10-12(16(19)22-4)8-15(18)17(10)9-11-5-6-13(20-2)14(7-11)21-3/h5-7H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHDGNDSWNVPMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356353.png)

![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2356363.png)

![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2356366.png)


